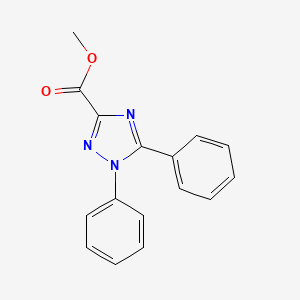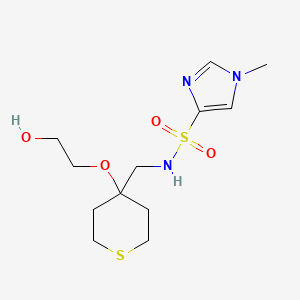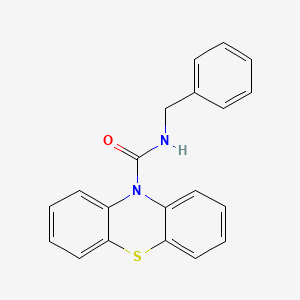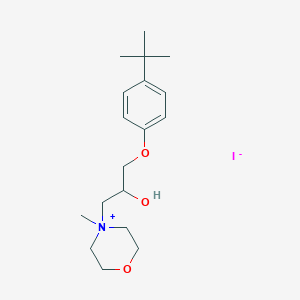
4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione, also known as HETD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HETD belongs to the class of cyclic sulfones, which are known for their unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Herbicide Development : A study by He et al. (2019) focused on developing new molecular scaffolds for herbicide development, specifically targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. They designed a series of compounds by hybridizing certain molecular fragments, including isoindoline-1,3-dione, showing promising HPPD inhibitory activity.
Ring-Opening Polymerization : The work of Thillaye du Boullay et al. (2010) investigated the organo-catalyzed ring-opening polymerization of a compound derived from glutamic acid, highlighting the potential of these types of reactions in creating polymers with various applications.
Antiviral Research : In antiviral research, Ellis et al. (2008) discovered a novel class of inhibitors for HCV NS5B polymerase, demonstrating the utility of related dione compounds in developing antiviral drugs.
Thiamine Diphosphate Enzyme Family Study : A study by Steinbach et al. (2011) explored the cyclohexane-1,2-dione hydrolase (CDH), a novel member of the thiamine diphosphate enzyme family. This study contributes to our understanding of enzyme mechanisms involving cyclic aliphatic compounds.
Chemical Synthesis and Herbicide Activity : Research by Wang et al. (2016) focused on synthesizing a series of compounds as potential herbicides. They demonstrated that some of these compounds have potent herbicidal activity and good crop safety.
Mecanismo De Acción
Target of Action
It is known to be used as a photo-initiator in the synthesis of certain polymers .
Mode of Action
As a photo-initiator, 4-(2-Hydroxyethoxy)-1lambda6-thiane-1,1-dione absorbs light and undergoes a chemical reaction to produce reactive species. These reactive species can initiate a polymerization reaction, leading to the formation of a polymer .
Biochemical Pathways
Its role as a photo-initiator suggests that it may be involved in the polymerization pathways, particularly in the formation of polyacrylamide-grafted chitosan nanoparticles .
Result of Action
The primary result of the action of this compound is the initiation of polymerization reactions when exposed to light. This leads to the formation of polymers, such as polyacrylamide-grafted chitosan nanoparticles .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. As a photo-initiator, its activity is triggered by light exposure. Moreover, the temperature can affect the rate of the polymerization reaction .
Propiedades
IUPAC Name |
2-(1,1-dioxothian-4-yl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c8-3-4-11-7-1-5-12(9,10)6-2-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUSTJXYYBJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(azepan-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2453915.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2453916.png)

![Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2453918.png)
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2453920.png)

![5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2453926.png)
![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)





